REACTION_CXSMILES
|
Cl.[O:2]1[CH:6]=[CH:5][C:4]([C:7](=[NH:9])[NH2:8])=[CH:3]1.[Cl:10][C:11]([SH:14])(Cl)Cl.[OH-].[Na+]>ClCCl.O>[Cl:10][C:11]1[S:14][N:8]=[C:7]([C:4]2[CH:5]=[CH:6][O:2][CH:3]=2)[N:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.O1C=C(C=C1)C(N)=N
|
Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)S
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NS1)C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 32.2% | |
YIELD: CALCULATEDPERCENTYIELD | 32.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |